molecular formula C15H14O2 B6321269 2-(3-Methylphenyl)-6-methylbenzoic acid CAS No. 950609-29-7

2-(3-Methylphenyl)-6-methylbenzoic acid

Cat. No.: B6321269
CAS No.: 950609-29-7
M. Wt: 226.27 g/mol
InChI Key: CJMIEWHKOPCTDR-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-6-methylbenzoic acid is an aromatic carboxylic acid with a molecular formula of C15H14O2 This compound features a benzoic acid core substituted with two methyl groups at the 2 and 6 positions, and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. This method typically uses 3-methylbenzoyl chloride and 2-methylbenzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane. The reaction proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction. This method uses 3-methylphenylboronic acid and 2-bromo-6-methylbenzoic acid as starting materials. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Oxidation of the methyl groups can yield 2-(3-carboxyphenyl)-6-methylbenzoic acid or 2-(3-formylphenyl)-6-methylbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield 2-(3-methylphenyl)-6-methylbenzyl alcohol or 2-(3-methylphenyl)-6-methylbenzaldehyde.

    Substitution: Electrophilic substitution reactions can yield products like 2-(3-nitrophenyl)-6-methylbenzoic acid, 2-(3-bromophenyl)-6-methylbenzoic acid, and 2-(3-sulfonylphenyl)-6-methylbenzoic acid.

Scientific Research Applications

2-(3-Methylphenyl)-6-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

2-(3-Methylphenyl)-6-methylbenzoic acid can be compared with other similar compounds, such as:

    2-(4-Methylphenyl)-6-methylbenzoic acid: This compound has a similar structure but with the methyl group on the 4 position of the phenyl ring. It may have different chemical and biological properties due to the different substitution pattern.

    2-(3-Methylphenyl)-5-methylbenzoic acid: This compound has a similar structure but with the methyl group on the 5 position of the benzoic acid core. It may have different reactivity and applications due to the different substitution pattern.

    2-(3-Methylphenyl)-6-ethylbenzoic acid: This compound has a similar structure but with an ethyl group instead of a methyl group on the benzoic acid core. It may have different physical and chemical properties due to the different alkyl group.

Properties

IUPAC Name

2-methyl-6-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-7-12(9-10)13-8-4-6-11(2)14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMIEWHKOPCTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635060
Record name 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950609-29-7
Record name 3,3'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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